6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine

Medicinal Chemistry Physicochemical Properties ADME

Sourcing polyfunctional pyrimidine scaffolds for kinase inhibitor programs often risks synthetic dead-ends when using chloro- or des-halogeno analogs. The unique electrophilic (C-Br) and nucleophilic (C-NH2) sites of this compound enable precise late-stage diversification via Suzuki coupling, while the CF3 group provides optimal lipophilicity (LogP 1.8) for hydrophobic kinase pockets. - Enables reliable C-C bond formation; the bromo handle offers a distinct reactivity balance that chloro analogs cannot replicate. - LogP 1.8 and metabolic stability profile make it a superior fragment for ATP-competitive kinase inhibitor libraries. - Managed storage (2-8°C) and 95% purity ensure batch-to-batch consistency for SAR and scale-up studies.

Molecular Formula C5H3BrF3N3
Molecular Weight 242 g/mol
CAS No. 1378259-23-4
Cat. No. B1379126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine
CAS1378259-23-4
Molecular FormulaC5H3BrF3N3
Molecular Weight242 g/mol
Structural Identifiers
SMILESC1=C(N=C(N=C1Br)C(F)(F)F)N
InChIInChI=1S/C5H3BrF3N3/c6-2-1-3(10)12-4(11-2)5(7,8)9/h1H,(H2,10,11,12)
InChIKeyZTGDYALJMNYCDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine: Key Building Block


6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine is a polyfunctional pyrimidine derivative characterized by a bromine atom at the 6-position, a trifluoromethyl group at the 2-position, and a primary amine at the 4-position. It has a molecular weight of 242.00 g/mol and a computed XLogP3 value of 1.8 [1]. The compound's dual electrophilic (C-Br) and nucleophilic (C-NH2) sites make it a versatile intermediate for medicinal chemistry and agrochemical discovery, particularly as a scaffold for kinase inhibitors [2].

Orthogonal reactive handles

Bromo group for cross-coupling, amine for further derivatization – supports modular scaffold elaboration.

Trifluoromethyl modification

Modulates lipophilicity and metabolic profile of derived compounds – relevant for ADME tuning.

Reported kinase inhibitor scaffold

Pyrimidine core with substitution pattern used in fragment-based discovery of tyrosine kinase inhibitors.

6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine vs. Analogs: Performance Gaps


Simple substitution with a chloro- or des-halogeno analog is not scientifically equivalent and can derail synthetic campaigns or SAR studies. The bromine atom provides a specific balance of reactivity for cross-coupling reactions that is distinct from chlorine or iodine [1]. The trifluoromethyl group imparts a specific lipophilicity and metabolic stability profile, which is different from a methyl or unsubstituted analog [2]. Using a generic substitute can lead to lower yields in key C-C bond forming steps, altered physicochemical properties of final compounds, and ultimately, different biological outcomes in target binding assays.

Reactivity
6-Bromo derivative: efficient Pd-catalyzed coupling under mild conditions
Chloro analog: may require harsher conditions and can reduce cross-coupling yield
Lipophilicity
CF₃ group imparts specific LogP profile, influencing membrane permeability
Methyl or unsubstituted analog: different ADME behavior may shift SAR conclusions
Purity grade
Standard commercial purity supports most synthetic applications
Alternative analog may offer higher purity specification, potentially reducing purification burden

6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine vs. Analogs: Quantitative Comparison


Lipophilicity Profile: Bromo vs. Chloro Analog

The computed partition coefficient (XLogP3) for 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine is 1.8 [1]. Its closest chloro analog, 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine, has a computed XLogP3 of 1.7 [2]. This quantifiable difference in lipophilicity, driven by the heavier halogen, can influence membrane permeability, protein binding, and overall pharmacokinetic profile of derived compounds.

Lipophilicity (XLogP3)
Cross-study comparable
Bromo: 1.8
Chloro: 1.7
Δ 0.1
Small LogP shift may influence membrane permeability and protein binding of derivatives.
Computed values; experimental validation recommended.
Medicinal Chemistry Physicochemical Properties ADME

Commercial Purity: Bromo vs. Chloro Analog

Multiple commercial suppliers, including AKSci and Bidepharm, offer 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine at a standard purity of 95% . In contrast, the closely related 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine is commercially available at a higher standard purity of 98% from Bidepharm . This difference in commercial grade availability is a critical procurement consideration for applications requiring high starting material fidelity.

Commercial Purity
Data to verify
Min. 95% (Br)
Min. 98% (Cl)
Purity difference may impact initial material fidelity for sensitive applications.
Based on supplier listings; verify lot-specific COA.
Procurement Quality Control Reproducibility

Cross-Coupling Reactivity: Bromine as Leaving Group

The bromine atom at the 6-position offers a balanced reactivity for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura. In the general reactivity series for aryl halides (I > Br >> Cl), bromine provides higher oxidative addition rates than chlorine, yet is more stable and selective than iodine [1]. While specific yield data for this compound is not public, this established principle means the bromo-derivative is expected to couple more efficiently and under milder conditions than the corresponding 6-chloro analog.

Suzuki Coupling Reactivity
Class-level inference
Br: moderate-high
Cl: low
I: very high (may introduce instability)
Bromo handle supports efficient diversification under mild conditions.
Reactivity inferred from aryl halide trends; verify in specific substrate.
Synthetic Chemistry C-C Bond Formation Suzuki Coupling

Storage & Handling: Stability Requirements

Vendor specifications for 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine are consistent in recommending storage at 2-8°C, protected from light and moisture [1]. In contrast, the 6-chloro analog is often listed with a less stringent storage condition of 'Store at RT' [2]. This indicates a higher sensitivity of the bromo compound to thermal or photochemical degradation, which has direct implications for long-term research reproducibility and procurement planning.

Storage Conditions
Cross-study comparable
2–8°C, protect from light/moisture (Br)
Room temperature (Cl)
Cold-chain requirement adds logistical consideration for procurement.
Based on supplier specifications; stability monitoring advised.
Inventory Management Stability Logistics

6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine: Superior Applications


Kinase Inhibitor Fragment Libraries

The trifluoromethylpyrimidine core is a privileged scaffold for ATP-competitive kinase inhibitors [1]. 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine serves as an ideal fragment for constructing focused libraries. Its bromo handle enables late-stage diversification via Suzuki coupling to explore vector space from the 6-position, while the 2-CF3 group provides the lipophilic contribution (LogP 1.8) crucial for binding to hydrophobic kinase pockets. The defined storage requirements (2-8°C) are manageable for a core fragment used in medicinal chemistry settings.

Agrochemical Intermediate Synthesis

The presence of the trifluoromethyl group enhances metabolic stability and bioavailability, properties highly sought after in modern agrochemicals. The balanced reactivity of the 6-bromo group makes this compound a more reliable starting material than its chloro analog for building complex biaryl or alkyne-linked structures under mild, scalable conditions [2]. Procurement of this specific bromo building block ensures a more efficient synthetic route to target candidates compared to forcing reactions with a less reactive chloro derivative.

Halogen Bonding SAR Studies

For projects investigating the role of halogen bonding in target engagement, 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine provides a specific and quantifiable sigma-hole potential that is distinct from its chloro and unsubstituted analogs. The combination of a strong electron-withdrawing CF3 group ortho to the bromine atom further polarizes the C-Br bond, creating a unique probe for studying these non-covalent interactions in a well-defined heterocyclic system. The moderate commercial purity (95%) is generally sufficient for initial SAR exploration, with options for further purification if needed for high-resolution biophysical assays.

Tunable Electronics Building Block

The pyrimidine ring is an electron-deficient heterocycle, and the bromo and trifluoromethyl substituents further tune its electronic properties. This specific substitution pattern creates a building block with a unique dipole moment and electron density profile. Its use as a monomer in Suzuki polycondensations allows for the synthesis of conjugated polymers with tailored optical and electronic properties, leveraging the efficient and predictable reactivity of the aryl bromide [2].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment libraries
Bromo handle for late-stage diversification; CF₃ contributes to hydrophobic pocket binding
Cross-coupling yield; kinase panel assay potency
Agrochemical intermediate synthesis
CF₃ enhances metabolic stability; Br reactivity enables biaryl construction
Synthetic route efficiency; field trial stability
Halogen bonding SAR studies
Polarized C–Br bond with electron-withdrawing CF₃ ortho – unique sigma-hole probe
Sigma-hole potential measurement; co-crystal or biophysical assay
Tunable electronics building block
Electron-deficient pyrimidine core with Br for Suzuki polycondensation
Polymer molecular weight; optoelectronic property characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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